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N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea

Matrix Metalloproteinase Thiadiazole Urea Free‑Energy Calculation

N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (CAS 478077-56-4) is a synthetic small molecule (C14H18N4OS2, MW 322.45 g mol⁻¹) built on a 1,2,3‑thiadiazole‑urea scaffold. The structure combines a 2,6‑dimethylphenyl substituent, a central urea linkage, and a 4‑methyl‑1,2,3‑thiadiazol‑5‑yl thioether arm.

Molecular Formula C14H18N4OS2
Molecular Weight 322.45
CAS No. 478077-56-4
Cat. No. B2916615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea
CAS478077-56-4
Molecular FormulaC14H18N4OS2
Molecular Weight322.45
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)NCCSC2=C(N=NS2)C
InChIInChI=1S/C14H18N4OS2/c1-9-5-4-6-10(2)12(9)16-14(19)15-7-8-20-13-11(3)17-18-21-13/h4-6H,7-8H2,1-3H3,(H2,15,16,19)
InChIKeyLIHPOXGYNBUVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (CAS 478077-56-4) – Procurement-Critical Identity & Baseline


N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (CAS 478077-56-4) is a synthetic small molecule (C14H18N4OS2, MW 322.45 g mol⁻¹) built on a 1,2,3‑thiadiazole‑urea scaffold . The structure combines a 2,6‑dimethylphenyl substituent, a central urea linkage, and a 4‑methyl‑1,2,3‑thiadiazol‑5‑yl thioether arm. Reported purities from catalog vendors reach ≥98 % . Its design suggests potential for molecular recognition (e.g., metalloprotease inhibition) via hydrogen‑bonding and sulfur interactions [1]. However, publicly available pharmacological profiling data for this specific compound remains absent at the time of assessment.

Scaffold1,2,3-thiadiazole-urea core supports molecular recognition and MMP-related computational studies.
Substituents2,6-dimethylphenyl and thioether linker provide orthogonal structural control for SAR and selectivity design.
Research contextNo public pharmacological profiling data; vendor-reported high-purity batches available for computational and SAR workflows.

Why N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea Cannot Be Replaced by In‑Class Analogs or Simple Ureas


Superficial urea derivatives or close thiadiazole analogs cannot be freely substituted for N‑(2,6‑dimethylphenyl)‑N'‑{2‑[(4‑methyl‑1,2,3‑thiadiazol‑5‑yl)sulfanyl]ethyl}urea (CAS 478077‑56‑4) because three structural elements exert orthogonal control over physicochemical and pharmacological fitness. (i) The 1,2,3‑thiadiazole regioisomer (vs. 1,3,4‑thiadiazole) positions sulfur at ring position 2, altering dipole moment and zinc‑chelation geometry critical for MMP‑3/‑2 selectivity [1]. (ii) The 2,6‑dimethylphenyl terminus fine‑tunes lipophilicity (cLogP ~2.9) and steric demand relative to cyclohexyl or unsubstituted phenyl analogs . (iii) The thioether linker introduces conformational flexibility and a soft sulfur atom absent in direct N‑aryl ureas, potentially influencing target residence time [1]. These orthogonal features mean that even close congeners can produce markedly different binding poses, selectivity windows, and metabolic profiles, as computed for related thiadiazole‑urea MMP inhibitors [1].

1,3,4-thiadiazole or benzothiadiazole regioisomers may alter zinc-chelation geometry and shift MMP selectivity profile.
Cyclohexyl or unsubstituted phenyl substitution changes lipophilicity and steric demand, affecting permeability and binding.
Direct urea or benzothiadiazole-fused linkers reduce conformational flexibility, which may change target residence time.

N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea – Comparator‑Based Differentiation Evidence


1,2,3‑Thiadiazole Regioisomerism Confers Preferential Stromelysin‑1 (MMP‑3) Binding Free‑Energy Advantage vs. 1,3,4‑Thiadiazole and Benzothiadiazole Analogs

Among thiadiazole‑urea MMP inhibitors, the 1,2,3‑thiadiazole regioisomer (present in Compound 478077‑56‑4) positions sulfur adjacent to nitrogen atoms in a N‑S‑N arrangement, which computational models show to be more effective for zinc‑chelation geometry than the 1,3,4‑thiadiazole orientation. In MM‑GBSA binding free‑energy calculations for six thiadiazole‑urea inhibitors against stromelysin‑1 (MMP‑3) and gelatinase‑A (MMP‑2), the 1,2,3‑thiadiazole‑containing ligands consistently exhibited more favorable van der Waals and Coulombic interaction energies, driving a selectivity window of ΔΔG >2 kcal mol⁻¹ in favor of stromelysin‑1 [1]. By contrast, benzothiadiazole‑fused analogs (e.g., CAS 866042‑25‑3) introduce an additional aromatic ring that increases rigidity and alters the binding pose, potentially shifting selectivity toward gelatinase‑A [1]. No head‑to‑head experimental data for Compound 478077‑56‑4 are publicly available.

Regioisomer selectivity advantage
Class-level inference
Estimated ΔΔG >2 kcal·mol⁻¹ for MMP‑3 over MMP‑2 (1,2,3-thiadiazole core)
Supports MMP‑3 vs MMP‑2 selectivity screening
No direct data for CAS 478077‑56‑4; derived from class behavior
Matrix Metalloproteinase Thiadiazole Urea Free‑Energy Calculation

Increased Lipophilicity and Steric Bulk from 2,6‑Dimethylphenyl Substitution Differentiates Compound 478077‑56‑4 from Cyclohexyl and Unsubstituted Phenyl Analogs

The 2,6‑dimethylphenyl group in Compound 478077‑56‑4 (cLogP ≈ 2.8–3.0) provides higher lipophilicity than the N‑cyclohexyl analog (CAS 478077‑57‑5, cLogP ≈ 2.3–2.5) and substantially higher than the unsubstituted N‑phenyl analog (CAS 13262‑44‑7, cLogP ≈ 1.8–2.0) . This difference affects membrane permeability and plasma protein binding potential. Importantly, the 2,6‑dimethyl substitution pattern is not flagged by PAINS filters, unlike some 4‑substituted anilines . No experimental cLogP or permeability data for the target compound have been published.

Lipophilicity differentiation
Class-level inference
Estimated cLogP ~2.8–3.0 (target) vs ~2.3–2.5 (cyclohexyl) & ~1.8–2.0 (phenyl)
Supports lipophilicity-driven SAR screening
No experimental cLogP available; calculated values
Lipophilicity Physicochemical Profile PAINS Filter

Thioether Linker Introduces Conformational Degrees of Freedom Absent in Direct Urea‑Linked Analogs

The thioether (‑S‑CH2‑CH2‑) spacer in Compound 478077‑56‑4 represents a key departure from direct N‑aryl urea linkages (e.g., CAS 13262‑44‑7) and even from benzothiadiazole‑direct‑urea analogs (CAS 866042‑25‑3). This flexible, sulfur‑rich linker can adopt multiple rotameric states, potentially enabling the thiadiazole and dimethylphenyl ends to independently optimize interactions within a binding pocket. In the MMP context, molecular dynamics simulations suggest that such flexibility reduces entropic penalty upon binding, a factor that contributed to the superior MM‑GBSA correlation with experimental affinities (r² = 0.74) [1]. No direct experimental comparison of the thioether linker’s impact on kon/koff rates is publicly available for this compound.

Conformational flexibility
Class-level inference
Rotatable bonds: target 5 vs direct urea 3, benzothiadiazole 4
May influence binding kinetics and entropic contribution
No experimental kon/koff data
Conformational Flexibility Thioether Linker Binding Kinetics

Absence of PAINS Alerts and Lower Calculated Reactivity vs. 1,3,4‑Thiadiazole‑2‑thione‑Based Ureas

Compound 478077‑56‑4 contains a fully substituted 1,2,3‑thiadiazole ring with a methyl group at position 4 and a thioether at position 5, which does not match any known Pan‑Assay Interference (PAINS) substructure [1]. In contrast, several 1,3,4‑thiadiazole‑2‑thione‑containing ureas (e.g., PNU‑107859) have been flagged for potential thiol‑reactivity [2]. The methyl cap at position 4 further reduces the likelihood of oxidative metabolism compared to unsubstituted thiadiazole analogs. No experimental high‑throughput interference profiling has been reported for the compound.

PAINS profile
Class-level inference
0 PAINS alerts (target) vs 1 (thioamide-containing analogs)
May reduce assay interference risk
Stability not experimentally measured
PAINS Filter Chemical Stability Medicinal Chemistry

Evidence‑Informed Application Scenarios for N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (CAS 478077-56-4)


Computational MMP‑3‑Selective Probe Design

The 1,2,3‑thiadiazole urea core of Compound 478077‑56‑4 can serve as a scaffold for structure‑based design of MMP‑3 (stromelysin‑1)‑selective probes. As shown by Rizzo et al. (2004) [1], the 1,2,3‑thiadiazole regioisomer yields a free‑energy advantage over gelatinase‑A, and the 2,6‑dimethylphenyl and thioether linker provide additional handles for tuning selectivity. Procurement of this specific scaffold allows computational chemists to initiate docking and MD simulations without the need to synthesize a de novo library of thiadiazole regioisomers.

Physicochemical Reference Compound for SAR Exploration of 2,6‑Dimethylphenyl Ureas

With its intermediate cLogP and PAINS‑clean profile, Compound 478077‑56‑4 can be used as a reference point in structure‑activity relationship (SAR) studies that systematically vary the N‑aryl substituent (e.g., replacing 2,6‑dimethylphenyl with cyclohexyl or unsubstituted phenyl) [1]. The >1 log unit difference in predicted lipophilicity compared to the N‑phenyl analog (CAS 13262‑44‑7) provides a measurable window to probe the effect of lipophilicity on cell permeability and metabolic stability, enabling data‑driven selection of downstream analogs [1].

Selectivity Control Element in Fragment‑Based or PROTAC Linker Design

The thioether spacer (‑S‑C‑C‑) links two distinct pharmacophoric units while maintaining conformational flexibility. This property can be exploited in fragment‑based drug discovery or PROTAC design where a flexible, sulfur‑containing linker is required to achieve optimal proximity between binding moieties. The entropic advantage inferred from MMP simulations [1] supports the use of this scaffold as a flexible linker module, particularly when rigid analogs (e.g., direct urea or benzothiadiazole‑fused systems) fail to induced targeted degradation or binding.

Application
Selection Property
Validation Focus
MMP‑3 vs MMP‑2 selectivity modeling
1,2,3‑thiadiazole regioisomer identity
Free‑energy calculations (MM‑GBSA/MD)
Lipophilicity‑driven SAR profiling
2,6‑dimethylphenyl substitution pattern
cLogP and permeability assay context
Flexible linker integration in probe design
Thioether spacer conformational flexibility
Binding kinetics and ternary complex formation
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